

Nct-503 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nct-503	
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Application Notes and Protocols for NCT-503 A Potent Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway (SSP).[1] [2][3][4] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine biosynthesis.[5] [6] This pathway is upregulated in various cancers, providing building blocks for proteins, nucleotides, and lipids, thus supporting rapid cell proliferation.[6] NCT-503 serves as a critical tool for investigating the role of the serine synthesis pathway in cancer metabolism and presents a potential therapeutic agent.[3][7] These notes provide detailed information on its solubility, mechanism of action, and protocols for its application in both in vitro and in vivo research settings.

Physicochemical Properties and Solubility

NCT-503 is a solid compound with a molecular weight of 408.48 g/mol and a molecular formula of C₂₀H₂₃F₃N₄S.[1] It has reasonable aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][8] For laboratory use, it is typically dissolved



in organic solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce the solubility of **NCT-503**.[1][4]

Table 1: Solubility of **NCT-503** in Various Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	10 - 82 mg/mL	~24.5 - 200.74 mM	Hygroscopic DMSO can reduce solubility. [1][3][4]
Ethanol	1 - 41 mg/mL	~2.45 - 100.37 mM	May require ultrasonication and warming to 60°C for higher concentrations. [1][3][4]
DMF	25 mg/mL	~61.2 mM	_
Water	Insoluble	Insoluble	_
DMF:PBS (pH 7.2) (1:2)	0.33 mg/mL	~0.81 mM	

Application Notes Mechanism of Action

NCT-503 is a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[4][9]

On-Target Effect: The primary mechanism of NCT-503 is the inhibition of PHGDH, which
blocks the synthesis of serine from glucose.[1][8] This leads to a depletion of the intracellular
pool of serine, which is a critical precursor for the synthesis of proteins, nucleotides (purines
and pyrimidines), and other essential macromolecules.[5] The resulting futile cycle of serine
synthesis from glycine depletes the cell of nucleotides, leading to cell cycle arrest.[1][8]

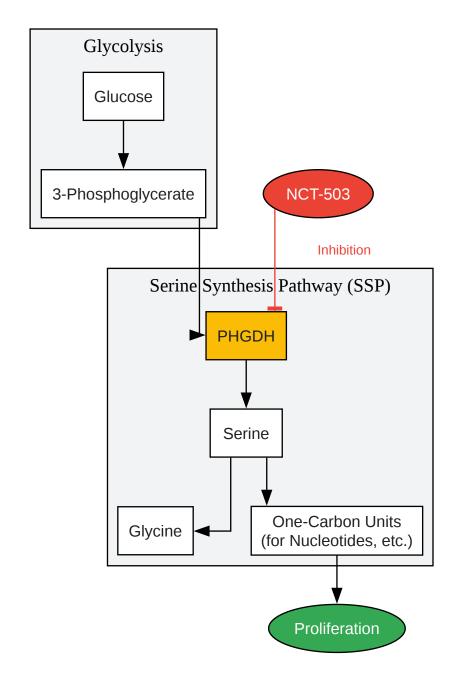


Off-Target Effects: Recent studies have indicated that NCT-503 may have effects
independent of its action on PHGDH.[7][10] It has been observed to reduce the synthesis of
glucose-derived citrate and reroute glucose-derived carbons into the TCA cycle, even in cells
with low or no PHGDH expression.[7][10] Researchers should consider these potential offtarget effects when interpreting experimental results.

Signaling Pathway Inhibition

NCT-503 directly inhibits the serine synthesis pathway, which is a key metabolic branch of glycolysis. This pathway is crucial for maintaining redox homeostasis and providing one-carbon units for various biosynthetic processes.[6] In some cancer models, inhibition of PHGDH by **NCT-503** has been shown to increase reactive oxygen species (ROS) and sensitize cells to radiation therapy.[11]





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NCT-503 inhibits PHGDH, blocking the serine synthesis pathway.

Experimental ProtocolsPreparation of Stock Solutions

For in vitro experiments, **NCT-503** is typically prepared as a concentrated stock solution in DMSO.



- Reconstitution: Aseptically add the appropriate volume of fresh, anhydrous DMSO to the vial
 of NCT-503 powder to achieve a desired concentration (e.g., 10 mM to 50 mM).[4][7]
- Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved.
 Warming to 37°C may aid dissolution.[4]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

In Vitro Cell-Based Assays

This protocol assesses the cytotoxic or cytostatic effects of **NCT-503** on cultured cells.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the NCT-503 stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing NCT-503 or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[11]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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Workflow for assessing cell viability after **NCT-503** treatment.

In Vivo Studies

NCT-503 is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.

Formulation 1 (Suspension):[2][4]

- Prepare a clear stock solution of NCT-503 in DMSO.
- Sequentially add the following co-solvents to achieve the final concentration ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- The final mixture will be a suspension. Use sonication to ensure uniform distribution before administration. A typical final concentration is 2.5 mg/mL.[2][4]

Formulation 2 (Solution):[12]

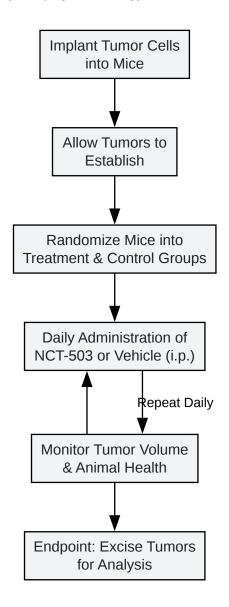
- Dissolve **NCT-503** in ethanol (to 5% of the final volume).
- Add PEG300 (to 35% of the final volume).
- Add an aqueous solution of 30% hydroxypropyl-β-cyclodextrin to make up the remaining 60% of the volume.

Note: Always prepare the working solution for in vivo experiments freshly on the day of use.[4] Toxicity from the solvent vehicle has been observed at higher injection volumes; it is recommended to keep the injection volume low (e.g., 100-150 µL per mouse).[11][12]

- Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice (e.g., NOD.SCID or nude mice).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment Initiation: Randomize mice into treatment and vehicle control groups.
- Administration: Administer NCT-503 (e.g., 40 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[1][12]



- Monitoring: Monitor tumor volume, body weight, and overall animal health regularly throughout the study.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).[5]



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Workflow for an *in vivo* cancer xenograft study using **NCT-503**.

Storage and Stability

• Solid Compound: Store the solid form of **NCT-503** at -20°C for up to 3 years.[4]



 Stock Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 1 year to maintain stability and avoid repeated freeze-thaw cycles.[1] Shorter-term storage at -20°C (up to 1 month) is also possible.[1]

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- To cite this document: BenchChem. [Nct-503 solubility in DMSO and other solvents].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611452#nct-503-solubility-in-dmso-and-other-solvents]



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